molecular formula C19H20ClN5 B5685788 5-chloro-2-{3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine

5-chloro-2-{3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine

Cat. No. B5685788
M. Wt: 353.8 g/mol
InChI Key: BQCSKCLABQBQLA-UHFFFAOYSA-N
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Description

5-chloro-2-{3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a potent and selective inhibitor of a specific protein, which makes it an important tool for studying the role of this protein in various physiological and pathological processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-{3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine involves the inhibition of a specific protein by binding to its active site. This protein is a member of the protein kinase family, which plays a key role in cell signaling pathways. By inhibiting this protein, 5-chloro-2-{3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine disrupts these pathways and affects various cellular processes.
Biochemical and physiological effects:
The biochemical and physiological effects of 5-chloro-2-{3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine have been studied extensively. Inhibition of the target protein has been shown to affect cell growth, differentiation, and survival in various cell types. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor effects in preclinical studies.

Advantages and Limitations for Lab Experiments

The advantages of using 5-chloro-2-{3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine in lab experiments include its potency and selectivity for the target protein, which allows for specific inhibition and study of its effects. However, limitations include potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

For the study of 5-chloro-2-{3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine include further investigation of its effects on various cellular processes and disease models. Additionally, the development of more potent and selective inhibitors of the target protein may lead to new therapeutic options for a variety of diseases.

Synthesis Methods

The synthesis of 5-chloro-2-{3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine has been described in the literature. The method involves the reaction of 2-chloronicotinonitrile with 1-(2-pyridinylmethyl)-1H-imidazole-2-carbaldehyde in the presence of a base and a palladium catalyst. The resulting intermediate is then reacted with 1-(3-chloropropyl)piperidine to yield the final product.

Scientific Research Applications

5-chloro-2-{3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine has been used extensively in scientific research to study the role of a specific protein in various physiological and pathological processes. This protein is involved in cell signaling pathways that are important for the regulation of cell growth, differentiation, and survival. By inhibiting this protein, researchers can study its effects on these processes and identify potential therapeutic targets for various diseases.

properties

IUPAC Name

5-chloro-2-[3-[1-(pyridin-2-ylmethyl)imidazol-2-yl]piperidin-1-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5/c20-16-6-7-18(23-12-16)24-10-3-4-15(13-24)19-22-9-11-25(19)14-17-5-1-2-8-21-17/h1-2,5-9,11-12,15H,3-4,10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCSKCLABQBQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)Cl)C3=NC=CN3CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-{3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine

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